7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity
The compound and its derivatives have been explored for their potential cardiovascular activities. Research involving similar chemical structures has shown that certain analogues possess strong prophylactic antiarrhythmic activity and hypotensive effects. These findings are based on studies that synthesized and tested compounds for electrocardiographic, antiarrhythmic, and hypotensive activity, revealing significant cardiovascular benefits in specific analogues (Chłoń-Rzepa et al., 2004).
Antitumor Activity
Further research has focused on the synthesis and evaluation of certain derivatives as aromatase inhibitors, with implications for their use in treating hormone-dependent breast cancer. These studies found that specific alkyl-substituted derivatives showed stronger inhibition of human placental aromatase compared to known treatments, indicating potential utility in breast cancer therapy (Hartmann & Batzl, 1986).
Neuropharmacological Properties
Another area of research has examined the neuropharmacological properties of derivatives, exploring their affinity and functional activity at serotonin receptors. This work aims at identifying potential therapeutic agents for psychiatric disorders. Studies have discovered compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties in preclinical models, highlighting the therapeutic potential of these compounds in the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Antioxidant and Anti-inflammatory Properties
Compounds within this chemical family have also been evaluated for their antioxidant and anti-inflammatory properties. Studies on similar structures have identified potent inhibitors of lipid peroxidation, a process involved in oxidative stress and inflammation, indicating potential utility in conditions characterized by oxidative damage and inflammatory processes (Braughler et al., 1987).
Properties
IUPAC Name |
7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-15(2)18-9-8-16(3)12-19(18)33-14-17(30)13-29-20-21(27(4)24(32)26-22(20)31)25-23(29)28-10-6-5-7-11-28/h8-9,12,15,17,30H,5-7,10-11,13-14H2,1-4H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWTXDXHLGSDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.